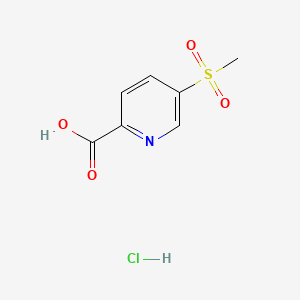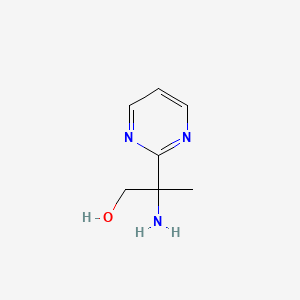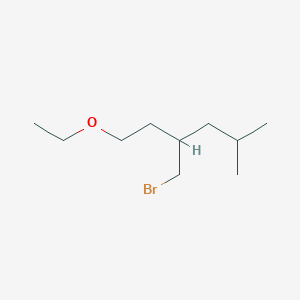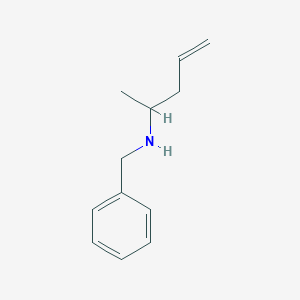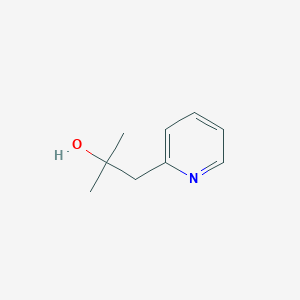
2-Methyl-1-(2-pyridinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that features a pyridine ring attached to a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methyl-1-(pyridin-2-yl)propan-2-ol involves the reaction of 2-methylpyridine with acetone in the presence of a base, such as sodium hydroxide. The reaction typically proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-methyl-1-(pyridin-2-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-methyl-1-(pyridin-2-yl)propan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-1-(pyridin-2-yl)propan-2-ol depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic and geometric properties of the metal complex, leading to unique catalytic or magnetic properties . In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(2-pyridinyl)-2-propanol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
2-methyl-1-(pyridin-2-yl)propan-2-ol is unique due to its specific combination of a pyridine ring and a tertiary alcohol group. This combination allows it to act as a versatile ligand in coordination chemistry and provides potential for various chemical modifications .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3 |
Clé InChI |
XNWUNJRAHRHINF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


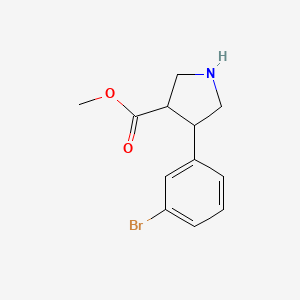
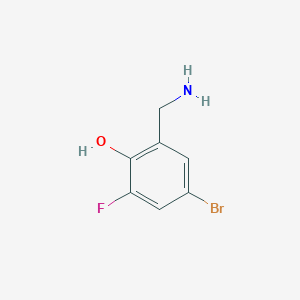
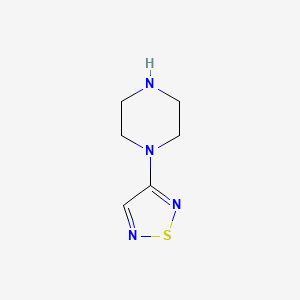
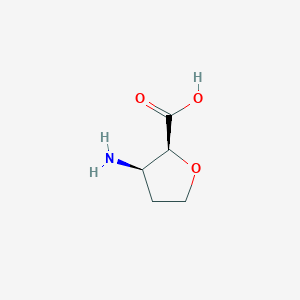
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)


![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
